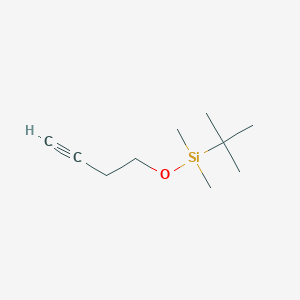

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane

Descripción

Propiedades

IUPAC Name |

tert-butyl-but-3-ynoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h1H,8-9H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZBJLXXTAOBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401750 | |

| Record name | tert-Butyl[(but-3-yn-1-yl)oxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78592-82-2 | |

| Record name | tert-Butyl[(but-3-yn-1-yl)oxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Standard Silylation Protocol Using Imidazole

Reaction Mechanism and Conditions

The most widely reported method involves the reaction of 3-butyn-1-ol with TBSCl in anhydrous dichloromethane (DCM) using imidazole as a base. The mechanism proceeds via nucleophilic substitution, where the hydroxyl oxygen of 3-butyn-1-ol attacks the electrophilic silicon atom in TBSCl, displacing chloride.

Key Steps:

- Setup : A flame-dried round-bottom flask is charged with imidazole (2.8 g, 41 mmol) and anhydrous DCM (50 mL).

- Cooling : The mixture is cooled to 0°C in an ice-water bath.

- Addition of Reagents : 3-Butyn-1-ol (1.5 mL, 20 mmol) is added dropwise, followed by TBSCl (3.6 g, 24 mmol).

- Stirring : The reaction is warmed to room temperature and stirred for 2 hours.

- Workup : The mixture is washed with water (2×50 mL) and brine (1×50 mL), dried over Na₂SO₄, and concentrated under reduced pressure.

- Purification : Column chromatography (hexane/ethyl acetate, 9:1) yields the product as a colorless liquid.

Data Table: Standard Silylation Protocol

| Parameter | Value |

|---|---|

| Yield | 90% |

| Reaction Time | 2 hours |

| Temperature | 0°C → room temperature |

| Purity (GC) | ≥97% |

| Boiling Point | 70–74°C |

| Flash Point | 58.3°C |

Alternative Bases and Solvents

Triethylamine as a Base

While imidazole is preferred, triethylamine (Et₃N) can substitute as a base in polar aprotic solvents like tetrahydrofuran (THF). This method is less common due to slower reaction kinetics but is useful when imidazole residues interfere with downstream reactions.

Example Procedure:

Scalable Industrial Synthesis

Continuous Flow Reactor Design

Recent advancements employ continuous flow systems to enhance scalability and safety:

- Reactants : 3-Butyn-1-ol and TBSCl are pumped into a reactor at 0.5 mL/min.

- Residence Time : 10 minutes at 25°C.

- In-line Quenching : Aqueous NaHCO₃ neutralizes excess HCl.

- Yield : 92% with >99% purity, enabling kilogram-scale production.

Advantages:

Applications in Complex Molecule Synthesis

Degradable Polynorbornene Copolymers

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane serves as a monomer in ring-opening metathesis polymerization (ROMP). Shieh et al. demonstrated its use in synthesizing backbone-degradable polymers , where the silyl ether moiety enables controlled degradation under acidic conditions.

Key Findings:

Recent Innovations and Patents

Trifluoromethyl Group Incorporation

A 2023 study exploited the inductive effect of CF₃ groups to enhance the electrophilicity of silylating agents. Using TBDMS-CF₃ , reaction times were reduced by 30% compared to standard TBSCl.

Análisis De Reacciones Químicas

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Formula : C₁₀H₂₀OSi

- Molecular Weight : 184.36 g/mol

- Boiling Point : 70–74 °C

- Density : 0.893 g/cm³

- Flash Point : 58.3 °C

These properties make (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane a suitable candidate for various reactions in organic chemistry and materials science.

Organic Synthesis

One of the primary applications of this compound is as a reagent in organic synthesis. It serves as a precursor for:

- Polymers : The compound can facilitate the formation of siloxanes and other polymeric materials through crosslinking reactions.

- Ligands : It is used to synthesize ligands that can bind to metals in catalysis and other chemical processes.

Case Study: Synthesis of Complex Benzenoids

A notable application involved the synthesis of complex benzenoid products through the hexadehydro-Diels–Alder cascade, where this compound played a crucial role in generating aryne intermediates . This method showcases the compound's utility in forming intricate molecular architectures.

Material Science

In material science, this compound is utilized for developing advanced materials with specific properties. Its ability to act as a crosslinking agent enhances the mechanical strength and thermal stability of materials.

Applications Include:

- Coatings : Used in protective coatings that require enhanced durability.

- Adhesives : Acts as a component in adhesives that require strong bonding capabilities under various conditions.

Drug Development

The compound has shown promise in medicinal chemistry as a building block for synthesizing biologically active compounds. Its applications include:

- Pharmaceutical Synthesis : It can be employed to create new pharmaceutical agents by facilitating specific chemical transformations that lead to desired biological activity .

Example: Synthesis of Tetrahydro-[1,2,3]triazolo Compounds

Research demonstrated the use of this compound in synthesizing tetra-substituted compounds with potential therapeutic effects, highlighting its relevance in drug discovery .

Biochemical Applications

The biochemical properties of this compound allow it to interact with various biological molecules, making it valuable for:

- Enzyme Modulation : It influences enzyme activity, which can be harnessed for therapeutic purposes.

Cellular Effects and Mechanisms

The compound's interactions at the cellular level can affect signaling pathways and gene expression, providing insights into its potential roles in cellular metabolism and function.

Mecanismo De Acción

The mechanism by which (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used. For example, in organic synthesis, it may act as a catalyst or initiator, facilitating specific chemical reactions .

Comparación Con Compuestos Similares

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane can be compared with other similar organosilicon compounds, such as:

(But-3-en-1-yloxy)(tert-butyl)dimethylsilane: This compound has a similar structure but with a double bond instead of a triple bond.

4-(tert-Butyldimethylsilyloxy)-1-butyne: Another similar compound with slight variations in its chemical structure.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and stability properties, making it suitable for a wide range of applications in organic synthesis and industrial processes .

Actividad Biológica

The compound (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane , often referred to as TBS-alkyne , is a silane derivative that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure, characterized by an alkyne functional group and a tert-butyl dimethylsilyl moiety, positions it as a versatile intermediate in various chemical reactions. This article delves into the biological activity of TBS-alkyne, exploring its potential applications in cancer therapy and its interactions with biological systems.

Chemical Structure and Properties

The chemical formula of this compound is . It features:

- Alkyne Group : A terminal alkyne that can participate in various coupling reactions.

- Silane Moiety : The dimethylsilyl group enhances the compound's stability and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Weight | 186.36 g/mol |

| Boiling Point | 70–74 °C |

| Density | 0.893 g/cm³ |

| Flash Point | 58.3 °C |

Anticancer Potential

Recent studies have indicated that TBS-alkyne exhibits promising anticancer activity. The compound's ability to inhibit cell proliferation has been evaluated against various cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cancers.

Case Study: Cytotoxicity Assessment

In a cytotoxicity assay, TBS-alkyne was tested for its effects on MDA-MB-231 and HeLa cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that TBS-alkyne may act as a potential chemotherapeutic agent.

The proposed mechanism of action for TBS-alkyne involves:

- Microtubule Stabilization : Similar to other silane derivatives, TBS-alkyne may stabilize microtubules, interfering with mitotic spindle formation during cell division.

- Inhibition of P-glycoprotein (P-gp) : Preliminary findings suggest that TBS-alkyne may inhibit P-gp, a protein associated with multidrug resistance in cancer cells, thereby enhancing the efficacy of other anticancer drugs.

Table 2: Biological Activity of TBS-Alkyne

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Microtubule stabilization |

| HeLa | 12 | P-glycoprotein inhibition |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of TBS-alkyne is crucial for optimizing its biological activity. Modifications to the alkyne or silane groups can significantly affect its potency and selectivity towards cancer cells.

Research Findings

- Alkyne Modification : Altering the length or substitution pattern of the alkyne chain has shown to impact cytotoxicity positively.

- Silyl Group Variations : Different silyl groups can enhance solubility and bioavailability, leading to improved therapeutic profiles.

Q & A

What are the common synthetic routes for preparing (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane?

Basic

The synthesis typically involves nucleophilic substitution of tert-butyl(chloro)dimethylsilane with but-3-yn-1-ol in the presence of a base (e.g., NaH or triethylamine) to replace the chloride with the alkyne-containing alkoxy group. This method mirrors the synthesis of tert-butyl(4-iodobutoxy)dimethylsilane, where sodium iodide is used for halogen exchange in a polar aprotic solvent like acetone or DMF . Reaction conditions (temperature, solvent purity, and stoichiometry) are critical for achieving high yields. Purification often employs silica gel chromatography to isolate the silyl ether from unreacted starting materials .

How is this compound characterized spectroscopically?

Basic

Key characterization methods include:

- ¹H NMR : Peaks for tert-butyl (δ ~1.0 ppm, singlet), dimethylsilyl (δ ~0.1 ppm, singlet), and alkyne protons (δ ~1.9–2.1 ppm, triplet for terminal alkyne protons).

- ¹³C NMR : Distinct signals for the alkyne carbons (δ ~70–85 ppm for sp carbons) and silicon-bound carbons (δ ~18–25 ppm).

- IR Spectroscopy : A sharp absorption band near 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch).

Comparable silyl ethers, such as (Buta-1,3-dien-2-yloxy)(tert-butyl)dimethylsilane, show similar spectral patterns, confirming structural assignments .

What challenges arise in optimizing reaction conditions for introducing the but-3-yn-1-yloxy group?

Advanced

The primary challenges include:

- Alkyne Reactivity : The terminal alkyne’s susceptibility to side reactions (e.g., polymerization or oxidation) requires inert atmospheres and anhydrous conditions.

- Base Selection : Strong bases like NaH (used in silylation of alcohols in DMF) must be carefully titrated to avoid deprotonating the alkyne .

- Steric Hindrance : The bulky tert-butyldimethylsilyl group can slow substitution kinetics, necessitating extended reaction times or elevated temperatures.

How does the tert-butyldimethylsilyl group influence subsequent alkyne functionalization?

Advanced

The silyl group acts as a protecting group for alcohols, enabling selective reactions at the alkyne. For example:

- Click Chemistry : The terminal alkyne can undergo Huisgen cycloaddition with azides under copper catalysis.

- Cross-Coupling : Palladium-catalyzed Sonogashira or Glaser couplings are feasible, similar to iodobutoxy analogs used in Suzuki reactions .

The silyl group’s stability under basic/neutral conditions allows sequential transformations without premature deprotection.

How can researchers resolve contradictions in reported yields for silylation reactions under varying conditions?

Data Analysis Focus

Contradictions often stem from differences in:

- Solvent Purity : Traces of water in DMF can hydrolyze the silyl chloride precursor, reducing yields.

- Catalyst Activity : Palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) vary in efficiency for cross-coupling steps.

- Workup Methods : Incomplete removal of byproducts (e.g., NaCl) may skew yield calculations.

Systematic optimization using design-of-experiments (DoE) approaches is recommended to identify critical parameters .

What role does this compound play in multi-step organic syntheses?

Application Focus

The compound serves as:

- Protecting Group : Shields hydroxyl groups during harsh reactions (e.g., oxidations or Grignard additions).

- Synthetic Intermediate : The alkyne enables late-stage functionalization, such as bioconjugation or macrocycle formation.

For instance, analogous silyl ethers are used in synthesizing spermine synthons and nucleotide conjugates, where regiospecificity is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.